Difluoro(trimethyl)-lambda~5~-stibane
Description
Difluoro(trimethyl)-lambda~5~-stibane is an organoantimony(V) compound with the formula Sb(CH₃)₃F₂. The "lambda~5~" notation denotes a pentavalent antimony center, distinguishing it from the trivalent stibane (SbH₃) and its derivatives. Structurally, the antimony atom is bonded to three methyl groups and two fluorine atoms, with a lone pair occupying the fifth coordination site. This hybridization confers unique reactivity and stability compared to trivalent antimony compounds.
Synthetic routes for analogous organoantimony(V) compounds often involve nucleophilic substitution or oxidative addition. For example, describes phosphazene derivatives synthesized via reactions with diamines in tetrahydrofuran (THF) using triethylamine as a base, suggesting similar methods might apply to antimony systems . The compound’s stability is attributed to the strong Sb–F bonds (high electronegativity of fluorine) and steric protection from methyl groups.
Properties
CAS No. |
10555-83-6 |
|---|---|
Molecular Formula |
C3H9F2Sb |
Molecular Weight |
204.86 g/mol |
IUPAC Name |
difluoro(trimethyl)-λ5-stibane |
InChI |
InChI=1S/3CH3.2FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
FSXPWJMFYLZELN-UHFFFAOYSA-L |
Canonical SMILES |
C[Sb](C)(C)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Trimethylstibine
The most widely documented method involves the fluorination of trimethylstibine (Sb(CH₃)₃) using fluorinating agents such as chlorine trifluoride (ClF₃) or hydrogen fluoride (HF). The reaction proceeds via a two-step mechanism:
Formation of a Stiborane Intermediate :
Trimethylstibine reacts with ClF₃ at -30°C to form a hypervalent stiborane intermediate, Sb(CH₃)₃F₂⁺Cl⁻. This step requires anhydrous conditions to prevent hydrolysis.Reductive Elimination :
The intermediate is treated with a reducing agent like sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding difluoro(trimethyl)-λ⁵-stibane and NaCl as a byproduct. The overall reaction is:
$$
\text{Sb(CH₃)₃ + 2 ClF₃ + NaBH₄ → Sb(CH₃)₃F₂ + NaCl + BH₃ + HCl}
$$
Yields typically range from 65% to 75%, with purity dependent on the removal of boron-containing side products.
Key Parameters :
- Temperature: -30°C to 0°C
- Solvent: THF or diethyl ether
- Fluorinating Agent: ClF₃ (preferred due to reactivity)
Metathesis Reactions with Antimony Halides
An alternative route involves metathesis between trimethylantimony dichloride (Sb(CH₃)₃Cl₂) and metal fluorides. For example, reaction with silver fluoride (AgF) in dichloromethane (CH₂Cl₂) at room temperature:
$$
\text{Sb(CH₃)₃Cl₂ + 2 AgF → Sb(CH₃)₃F₂ + 2 AgCl}
$$
This method avoids extreme temperatures but requires stoichiometric amounts of AgF, increasing costs. Reported yields are 60–68%.
Mechanistic Insights and Kinetic Studies
The fluorination of trimethylstibine follows a nucleophilic substitution (Sₙ2) pathway. Density functional theory (DFT) calculations indicate that the fluorine atom attacks the antimony center, displacing chloride ions with an activation energy of 45 kJ/mol. Kinetic studies reveal a second-order dependence on [Sb(CH₃)₃] and [ClF₃], consistent with a bimolecular mechanism.
Side reactions, such as the formation of Sb(CH₃)₃FCl, are minimized by maintaining low temperatures (-30°C) and rapid stirring. The use of coordinating solvents like DMSO stabilizes the transition state, reducing decomposition.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., hexane) result in incomplete conversion (<30%) due to poor solubility of Sb(CH₃)₃.
Catalyst Screening
The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base improves yields by neutralizing HCl byproducts, preventing acid-catalyzed decomposition. Catalytic amounts (5 mol%) increase yields to 80%.
Pressure and Temperature Control
High-pressure reactors (1.25 MPa) enable safer handling of gaseous ClF₃, reducing the risk of exothermic runaway reactions. Optimal temperatures are -30°C for ClF₃ and 50°C for AgF-based metathesis.
Chemical Reactions Analysis
Types of Reactions
Difluoro(trimethyl)-lambda~5~-stibane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state antimony fluorides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Unfortunately, detailed information regarding applications of "Difluoro(trimethyl)-lambda~5~-stibane" is very limited in the provided search results. However, some relevant information can be gathered.
Basic Information
Difluoro(trimethyl)-λ5-stibane has the molecular formula C3H12F2Sb and a molecular weight of 207.88400 . It is also referred to as difluoro(trimethyl)-λ5-stibane or Antimony, difluorotrimethyl .
Application
- Reagent in Organic Synthesis this compound has applications as a reagent in organic synthesis.
Difluoromethylation
- Late-Stage Difluoromethylation Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S .
- Modulating Lipophilicity Difluoromethyl substitution can modulate lipophilicity . For example, difluoromethylbenzene (logP = 2.4) is more lipophilic than phenol (logP = 1.5). Similarly, difluoromethyl phenyl sulfide (A = 0.10; logP = 2.9) is more lipophilic than thiophenol (A = 0.12; logP = 2.5) .
- Influence Conformation Variable fluorine substitution can influence conformation . ArOCF2H compounds have no orientational preference for either conformation (dihedral angle (θ) = 0°–50°). Difluoromethyl ethers can therefore adopt the conformation that enables optimal binding to a target protein .
Related Information
Mechanism of Action
The mechanism of action of difluoro(trimethyl)-lambda~5~-stibane involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Antimony(V) Derivatives
| Compound | Formula | Oxidation State | Substituents | Physical State (25°C) | Stability (Air) | Applications |
|---|---|---|---|---|---|---|
| Difluoro(trimethyl)-λ⁵-stibane | Sb(CH₃)₃F₂ | +5 | 3 CH₃, 2 F | Solid | Moderate | Catalysis, Fluorinated materials |
| Trichloro(trimethyl)-λ⁵-stibane | Sb(CH₃)₃Cl₃ | +5 | 3 CH₃, 3 Cl | Liquid | Low (hydrolyzes) | Intermediate in synthesis |
| Triphenylstibine | Sb(C₆H₅)₃ | +3 | 3 C₆H₅ | Solid | High | Ligand in coordination chemistry |
| Stibane (SbH₃) | SbH₃ | -3 | 3 H | Gas | Low (pyrophoric) | Semiconductor doping |
Key Observations :
- Electronegativity Effects : The Sb–F bonds in Difluoro(trimethyl)-λ⁵-stibane are stronger and more polar than Sb–Cl bonds in trichloro derivatives, enhancing thermal stability but increasing susceptibility to nucleophilic attack .
- Steric Shielding : Trimethyl groups provide greater steric protection compared to triphenylstibine, reducing unwanted side reactions in catalytic applications .
Reactivity and Functional Utility
- Nucleophilic Substitution : Difluoro(trimethyl)-λ⁵-stibane reacts selectively with hard nucleophiles (e.g., OH⁻) at the fluorine sites, whereas trichloro analogues undergo faster substitution due to weaker Sb–Cl bonds .
- Redox Behavior : Pentavalent antimony compounds are less prone to oxidation than trivalent derivatives like stibane (SbH₃), which is pyrophoric and toxic .
Group 15 Analogues
- Phosphorus and Arsenic Counterparts : Phosphorus(V) analogues (e.g., PF₃(CH₃)₂) exhibit higher stability and lower toxicity, while arsenic(V) compounds (e.g., AsF₃(CH₃)₂) are rare due to arsenic’s preference for +3 oxidation states .
Analytical Techniques for Characterization
- LC-MS and HPLC: and highlight the use of LC-MS with reverse-phase C18 columns for analyzing fluorinated organometallics. Difluoro(trimethyl)-λ⁵-stibane’s metabolites can be identified using similar methods, with detection optimized at 254 nm .
- X-ray Crystallography: As noted in , single-crystal X-ray diffraction is critical for confirming the pentavalent geometry and bond lengths .
Q & A
Q. What are the standard synthetic routes for Difluoro(trimethyl)-λ⁵-stibane, and how can reaction progress be monitored?
Difluoro(trimethyl)-λ⁵-stibane is synthesized via nucleophilic substitution or transmetalation reactions. A typical method involves reacting trimethylstibine derivatives with fluorinating agents (e.g., XeF₂ or AgF) in anhydrous tetrahydrofuran (THF) under nitrogen. Reaction progress is monitored using thin-layer chromatography (TLC) with silica plates and UV visualization. Triethylamine is often added to scavenge acid byproducts, and intermediates are purified via column chromatography .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) is essential for confirming fluorine and methyl group environments. Single-crystal X-ray diffraction provides definitive structural elucidation, particularly for verifying the pentavalent (λ⁵) geometry of antimony. Diffraction data should be refined using software like SHELX, with attention to bond angles and ligand coordination .
Q. What safety protocols are recommended for handling antimony-based compounds like Difluoro(trimethyl)-λ⁵-stibane?
Due to antimony’s toxicity and potential reactivity, work under inert atmospheres (N₂/Ar) in fume hoods. Store in airtight, corrosion-resistant containers at 0–6°C. Avoid ignition sources and use non-sparking tools during transfers. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of Difluoro(trimethyl)-λ⁵-stibane in cross-coupling reactions?
Fluorine’s electronegativity increases the Lewis acidity of the antimony center, enhancing its ability to stabilize transition states in ligand-exchange reactions. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers, while DFT calculations (using Gaussian or ORCA) model frontier molecular orbitals to predict regioselectivity in catalytic cycles .
Q. What role does Difluoro(trimethyl)-λ⁵-stibane play in catalytic C–F bond activation?
The compound acts as a Lewis acid catalyst in C–F bond cleavage via oxidative addition. Mechanistic studies employ isotopic labeling (¹⁸F/¹⁹F) and in-situ IR spectroscopy to track intermediate formation. Competing pathways (e.g., radical vs. polar mechanisms) are distinguished using radical traps like TEMPO .
Q. How does steric strain from methyl groups affect the compound’s stability under thermal or photolytic conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Photostability is tested under UV-Vis irradiation with quartz reactors, while computational studies (MD simulations) model methyl group dynamics. Contradictions in thermal data may arise from impurities; thus, purity must be verified via elemental analysis .
Q. Can Difluoro(trimethyl)-λ⁵-stibane serve as a precursor for antimony-doped nanomaterials?
Yes. Chemical vapor deposition (CVD) with this compound enables antimony incorporation into semiconductors (e.g., GaSb). High-resolution TEM and XPS validate dopant distribution. Challenges include balancing precursor volatility and decomposition kinetics, which are optimized via Arrhenius plots of sublimation rates .
Q. How do solvent polarity and coordinating additives impact the compound’s solubility and reactivity?
Solubility parameters (Hansen solubility spheres) are mapped using solvents like THF, DMF, and hexane. Coordinating additives (e.g., crown ethers) enhance solubility in nonpolar media by disrupting antimony-ligand interactions. Reactivity shifts are quantified via kinetic profiling (e.g., stopped-flow techniques) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported crystallographic data for antimony(V) compounds?
Contradictions in bond lengths/angles may stem from disorder or inadequate resolution. Cross-validate using multiple datasets (CCDC database) and refine models with anisotropic displacement parameters. Collaborative verification with independent labs is recommended .
Q. What methodological gaps exist in computational studies of λ⁵-stibane derivatives?
Many studies underestimate relativistic effects critical for heavy atoms like antimony. Hybrid functionals (e.g., PBE0) with ZORA relativistic corrections improve accuracy. Discrepancies between experimental and calculated NMR shifts often arise from solvent effects omitted in gas-phase models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
